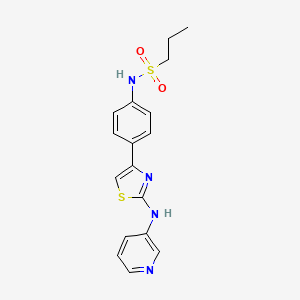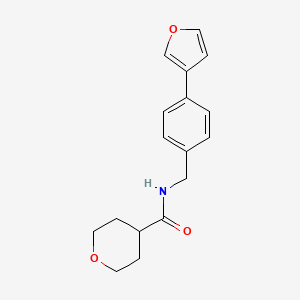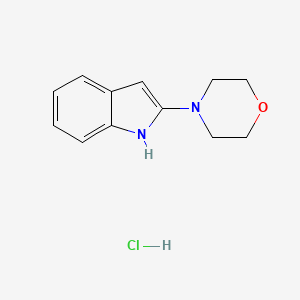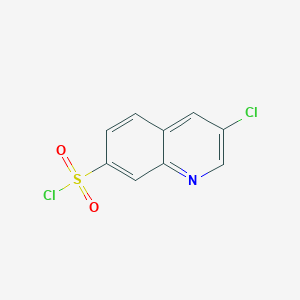
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide” is a sulfonamide-based compound. It is related to the thiazole scaffold, which has been extensively studied for its diverse biological activities . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” are not detailed in the available literature.作用機序
Target of Action
The primary targets of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
The specific mode of action of This compound Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological outcomes .
Biochemical Pathways
The exact biochemical pathways affected by This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple molecular and cellular effects .
実験室実験の利点と制限
One of the main advantages of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide inhibitor is its specificity towards this compound, making it a valuable tool for studying this compound-mediated signaling pathways. However, its potency and selectivity can vary depending on the experimental conditions, and its effects can be influenced by factors such as cell type and dose. Additionally, this compound inhibitor can be toxic at high concentrations, making it important to use appropriate safety precautions in lab experiments.
将来の方向性
There are several potential future directions for the study of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide inhibitor. One area of focus is the development of more potent and selective this compound inhibitors for therapeutic use. Additionally, further research is needed to better understand the mechanisms underlying the anti-cancer effects of this compound inhibitor and to identify potential biomarkers for patient selection. Finally, this compound inhibitor has been found to have anti-inflammatory and anti-oxidative properties, suggesting potential applications in the treatment of other diseases such as cardiovascular disease and neurodegenerative disorders.
合成法
The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide inhibitor involves the reaction of 4-(2-(pyridin-3-ylamino)thiazol-4-yl)aniline with 4-fluorobenzene-1-sulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cancer. It has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. Additionally, this compound inhibitor has been found to inhibit cancer cell growth and metastasis, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-2-10-25(22,23)21-14-7-5-13(6-8-14)16-12-24-17(20-16)19-15-4-3-9-18-11-15/h3-9,11-12,21H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGLMVUORDFUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2471114.png)
![2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2471116.png)
![2-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2471117.png)
![N-Ethyl-N-[(3-fluorophenyl)methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2471120.png)
![3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![Tert-butyl N-[[2-[(2-chloropropanoylamino)methyl]-6-oxo-1H-pyrimidin-4-yl]methyl]carbamate](/img/structure/B2471123.png)




![2-chloro-5-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}benzamide](/img/structure/B2471131.png)

![4-{[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(4-methylphenyl)amino]methyl}-2-methoxyphenol](/img/structure/B2471133.png)
